Sulfo-Cy5-PEG3-biotin

Water solubility Protein labeling Bioconjugation

Non-sulfonated biotin-fluorophores often aggregate and sterically hinder avidin binding, compromising assay sensitivity. Sulfo-Cy5-PEG3-biotin eliminates these bottlenecks: • Water solubility >30 mg/mL - direct conjugation in physiological buffers without DMSO, preserving epitope integrity. • PEG3 spacer enables stoichiometric biotin-(strept)avidin binding (4:1) with near-native affinity (Kₐ ~10¹⁵ M⁻¹) and linear fluorescence response. • Far-red emission (Ex/Em 646/662 nm) is pH-independent (pH 4-10) and photostable, enabling 4-color multiplexing with low autofluorescence. Supplied as ≥95% pure (HPLC) dark blue solid; -20°C storage; ambient shipping. In stock for immediate global delivery.

Molecular Formula C49H67KN6O11S3
Molecular Weight 1051.4 g/mol
Cat. No. B12380254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-PEG3-biotin
Molecular FormulaC49H67KN6O11S3
Molecular Weight1051.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1
InChIKeyNKRGECYUPRVPEE-NRSOTYDJSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-PEG3-biotin: Procurement Guide for Far-Red Fluorescent Biotin Conjugates with PEG Linker


Sulfo-Cy5-PEG3-biotin is a water-soluble fluorescent labeling reagent that combines a sulfonated Cyanine5 (Cy5) far-red fluorophore (Ex/Em ~646/662 nm) [1], a triethylene glycol (PEG3) spacer, and a biotin moiety . The sulfonate groups confer high aqueous solubility, while the PEG3 linker provides flexibility and reduces steric hindrance during avidin/streptavidin binding . This conjugate enables sensitive detection in fluorescence microscopy, flow cytometry, and immunoassays, leveraging the high-affinity biotin-(strept)avidin interaction (Kₐ ~10¹⁵ M⁻¹ for avidin) .

Why Sulfo-Cy5-PEG3-biotin Cannot Be Substituted with Generic Cy5-Biotin or Fluorescein Analogs


Generic substitution of Sulfo-Cy5-PEG3-biotin with non-sulfonated Cy5-biotin, PEG-free biotin-fluorophores, or pH-sensitive fluorescein derivatives compromises critical performance metrics. Non-sulfonated Cy5 conjugates exhibit lower aqueous solubility, leading to aggregation and reduced labeling efficiency . The PEG3 linker is essential to mitigate steric hindrance during avidin/streptavidin binding; its absence can reduce binding capacity and fluorescence signal . Furthermore, fluorescein-based analogs (e.g., Biotin-4-fluorescein) suffer from pH-dependent fluorescence and poor aqueous solubility, limiting their utility in physiologically relevant assays . The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation of Sulfo-Cy5-PEG3-biotin: Head-to-Head Comparisons with Key Analogs


Aqueous Solubility: Sulfo-Cy5-PEG3-biotin vs. Non-Sulfonated Cy5-PEG3-biotin

Sulfo-Cy5-PEG3-biotin demonstrates high aqueous solubility (>30 mg/mL) enabling direct labeling of biomolecules without organic co-solvents . In contrast, non-sulfonated Cy5-PEG3-biotin typically requires DMSO or DMF for solubilization, with reported working concentrations limited to ≤2 mg/mL in aqueous buffers . The sulfonate group addition confers a >15-fold improvement in aqueous solubility, reducing the risk of dye aggregation and precipitation during labeling reactions.

Water solubility Protein labeling Bioconjugation

pH Independence of Fluorescence: Sulfo-Cy5-PEG3-biotin vs. Biotin-4-fluorescein

Sulfo-Cy5-PEG3-biotin maintains consistent fluorescence intensity across a broad pH range of 4.0 to 10.0, with variation remaining within 5% of baseline . Conversely, Biotin-4-fluorescein exhibits strong pH dependence: fluorescence is quenched below pH 7 and only becomes usable at pH >7, requiring careful buffer optimization . This pH robustness ensures reliable signal quantification in assays involving acidic compartments (e.g., endosomes) or variable buffer conditions.

pH stability Fluorescence microscopy Immunoassay

Steric Hindrance Reduction: PEG3 Linker vs. Direct Biotin-Cy5 Conjugate

The PEG3 spacer (approximately 12 atoms length) in Sulfo-Cy5-PEG3-biotin physically separates the bulky Cy5 fluorophore from the biotin binding site . Studies with non-PEG biotin-Cy5 conjugates demonstrated that steric hindrance can reduce avidin binding capacity and promote fluorescence quenching via resonance energy transfer between closely packed dyes [1]. While direct binding Kₐ for Sulfo-Cy5-PEG3-biotin is not measured, PEG-linked biotin conjugates are reported to achieve near-native biotin-avidin affinity (Kₐ ~10¹⁵ M⁻¹) with minimal steric interference .

Binding kinetics Avidin-biotin Fluorescence quenching

Fluorescence Quantum Yield and Photostability: Sulfo-Cy5 vs. Other Cyanine Dyes

Sulfo-Cy5-PEG3-biotin exhibits a quantum yield of 0.2 in aqueous buffer . While Cy3 conjugates show higher quantum yield (0.31 for Cy3), they suffer from anomalous fluorescence enhancement upon protein binding, complicating quantitation [1]. Cy5 conjugates, including Sulfo-Cy5-PEG3-biotin, maintain more predictable fluorescence without environment-induced enhancement artifacts, though careful control of labeling stoichiometry is required to avoid quenching at high dye-to-protein ratios (recommended <3 Cy5 per IgG) [1].

Quantum yield Photobleaching Signal-to-noise

Optimal Application Scenarios for Sulfo-Cy5-PEG3-biotin Based on Differentiated Performance


High-Sensitivity Immunofluorescence and Flow Cytometry Requiring Aqueous Labeling

With water solubility exceeding 30 mg/mL, Sulfo-Cy5-PEG3-biotin enables direct conjugation to antibodies or proteins in physiological buffers without DMSO, preserving epitope integrity and eliminating organic solvent removal steps . This is critical for labeling sensitive proteins that denature in organic co-solvents. The far-red emission (662 nm) combined with pH-independent fluorescence (pH 4–10) ensures consistent, low-background signals in flow cytometry and immunofluorescence microscopy, outperforming fluorescein analogs that require pH >7 buffers and exhibit high autofluorescence in cellular environments .

Multiplexed Assays Exploiting Far-Red Spectral Window

The 646/662 nm excitation/emission of Sulfo-Cy5-PEG3-biotin occupies a distinct far-red channel, allowing simultaneous imaging with green (e.g., FITC), orange (e.g., Cy3), and red (e.g., Texas Red) fluorophores without significant spectral overlap . This enables 4-color multiplexing in fluorescence microscopy or cytometry. The PEG3 linker ensures that each biotin binding site is occupied without steric interference, maximizing signal in multiplexed avidin-biotin detection systems .

Quantitative Avidin/Streptavidin Binding Site Assays

Sulfo-Cy5-PEG3-biotin is specifically designed for detecting and quantifying biotin-binding sites of avidin, streptavidin, and neutravidin in diverse samples . The PEG3 spacer eliminates steric hindrance, enabling stoichiometric binding (4 biotin per avidin) with near-native affinity (Kₐ ~10¹⁵ M⁻¹) . Unlike non-PEG biotin-Cy5 conjugates that exhibit fluorescence quenching at high loading, Sulfo-Cy5-PEG3-biotin maintains linear fluorescence response across a broad concentration range, making it suitable for accurate affinity measurements and sensor development .

Western Blot and Protein Detection Requiring Long-Term Signal Stability

The pH-independent fluorescence (pH 4–10) and superior photostability of Sulfo-Cy5-PEG3-biotin relative to fluorescein derivatives ensure reliable signal retention during extended blot imaging and storage . The far-red emission minimizes membrane autofluorescence, improving signal-to-noise in low-abundance protein detection. The PEG3 linker further reduces non-specific binding to membranes, enhancing specificity in Western blot applications .

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